N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CP-945,598, is a synthetic cannabinoid receptor agonist. It was first synthesized in 2002 by Pfizer, Inc. and has been the subject of scientific research for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives are synthesized through multiple steps involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with P2S5 in anhydrous toluene. This method leads to the production of compounds with potential applications in materials science and pharmaceutical research due to their unique structural properties (А. Aleksandrov & М. М. El’chaninov, 2017).
Multicomponent Synthesis
Research demonstrates efficient multi-component synthesis of highly functionalized derivatives, highlighting the versatility of such compounds in synthesizing complex molecules that could be used in developing new materials or drugs (M. Sayahi et al., 2015).
Potential in Drug Design
The unique structural features of compounds like N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide make them interesting candidates for pharmaceutical drug design, where they serve as synthetic building blocks or pharmacophores for developing new therapeutic agents (J. Kula et al., 2009).
Antimicrobial and Biological Activities
Some derivatives have been synthesized and investigated for their antimicrobial activity, showing good efficacy against several microorganisms. This opens up possibilities for their use in developing new antimicrobial agents (Sukriye Cakmak et al., 2022).
Catalytic Synthesis and Applications
Efficient catalytic methods have been developed for the synthesis of furans, pyrroles, and thiophenes, indicating the potential of N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide derivatives in catalysis and material science applications (A. Aponick et al., 2009).
properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(12-14-6-4-10-20-14)18-16(19)17(8-2-3-9-17)15-7-5-11-21-15/h4-7,10-11,13H,2-3,8-9,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXODKAYTOBYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-yl)propan-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide |
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